Technical Monograph: Physicochemical Profiling of 2-Cyano-3-methylbenzoic Acid
Technical Monograph: Physicochemical Profiling of 2-Cyano-3-methylbenzoic Acid
This guide provides an in-depth technical analysis of 2-cyano-3-methylbenzoic acid , a critical bifunctional intermediate used in the synthesis of polycyclic heterocycles and pharmaceutical scaffolds.[1][2]
[1][2]
Executive Summary
2-Cyano-3-methylbenzoic acid (CAS: 500024-26-0) is an ortho-substituted benzoic acid derivative characterized by the presence of a nitrile group at the C2 position and a methyl group at the C3 position.[1][2] This specific substitution pattern renders it a highly valuable "bifunctional scaffold" in organic synthesis.[1][2] The proximity of the electrophilic cyano group to the carboxylic acid moiety facilitates cyclization reactions—most notably with amines to form isoindolinones (phthalimidines), a core structure found in various PARP inhibitors, anxiolytics, and anti-inflammatory agents.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule features a sterically crowded environment due to the contiguous substitution on the benzene ring (C1-COOH, C2-CN, C3-CH3).[1] The C3-methyl group exerts a steric influence that can impact the rotational freedom of the C2-cyano group, potentially enhancing the rate of cyclization reactions by favoring reactive conformers (the "Gem-dialkyl" or reactive rotamer effect).[1][2]
| Property | Data |
| IUPAC Name | 2-Cyano-3-methylbenzoic acid |
| CAS Registry Number | 500024-26-0 |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| SMILES | CC1=C(C(=CC=C1)C(=O)O)C#N |
| InChI Key | HKWFZYMXXRDKIT-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the core structure and numbering scheme.
Caption: Structural connectivity highlighting the reactive ortho-cyano and carboxyl motifs.
Physicochemical Properties[1][2][3][5][7][9][10][11]
The physical behavior of 2-cyano-3-methylbenzoic acid is dominated by its ability to form intermolecular hydrogen bonds (dimerization of carboxylic acids) and the strong dipole of the nitrile group.[1][2]
Thermodynamic & Solubility Profile[1][2]
| Parameter | Value / Description | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1][2] |
| Melting Point | > 170 °C (Estimated) | Methyl ester derivative melts at ~165-167 °C [1].[1][2] Acid form typically higher due to H-bonding.[1][2] |
| pKa (Predicted) | 3.2 – 3.5 | More acidic than 3-methylbenzoic acid (pKa 4.[1][2]3) due to the electron-withdrawing -CN group (-I effect).[1][2] |
| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; suitable for organic extraction.[1][2] |
| Solubility (Water) | Low / Sparingly Soluble | Soluble in alkaline aqueous solutions (as carboxylate salt).[1] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. |
Expert Insight: The acidity of this compound is significantly higher than simple toluic acids.[1][2] When performing extractions, the aqueous phase pH must be kept below 2.0 to ensure the compound remains fully protonated for extraction into organic solvents like ethyl acetate or DCM.
Synthetic Routes & Manufacturing[1][2]
The most robust and field-proven synthesis starts from 2-amino-3-methylbenzoic acid (CAS 4389-45-1).[1][2] This route avoids the use of hazardous organolithium reagents required for direct carboxylation of benzonitriles.[2]
Primary Route: The Sandmeyer Cyanation
This workflow involves converting the amino group to a diazonium salt, followed by displacement with a cyanide source (CuCN).
Step-by-Step Protocol
-
Diazotization:
-
Sandmeyer Reaction:
-
Prepare a solution of CuCN (Copper(I) cyanide) and NaCN/KCN in water (neutralized to pH 6-7 to avoid HCN evolution).[1][2]
-
Slowly add the cold diazonium solution to the CuCN mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature, then heat to 60–80 °C to drive the displacement and evolution of N₂ gas.
-
-
Workup:
Caption: Synthetic pathway via Sandmeyer cyanation from the aniline precursor.
Reactivity & Applications: Isoindolinone Synthesis
The defining chemical feature of 2-cyano-3-methylbenzoic acid is its reactivity with primary amines to form isoindolin-1-ones (phthalimidines).[1][2] This reaction is a cornerstone in the synthesis of PARP inhibitors (e.g., analogs of Niraparib or Olaparib) and other bioactive heterocycles.
Mechanism
The reaction proceeds via a cascade sequence:[2]
-
Amide Formation: The amine reacts with the carboxylic acid (often activated as an ester or acid chloride) to form an amide.[1][2]
-
Nucleophilic Attack: The amide nitrogen attacks the adjacent nitrile carbon.[1][2]
-
Cyclization & Hydrolysis: The intermediate cyclizes and hydrolyzes (often losing NH₃) to form the stable isoindolinone ring.[1][2]
Caption: Cascade cyclization pathway to form pharmacologically active isoindolinone scaffolds.
Spectroscopic Characterization
For validation of the synthesized material, the following spectral features are diagnostic:
-
FT-IR Spectroscopy:
-
¹H NMR (DMSO-d₆, 400 MHz):
Safety & Handling
-
Hazard Classification:
-
Handling Precautions:
References
-
Google Patents. 2H-phthalazin-1-ones and methods for use thereof.[1][2] (Patent WO2003015785A1).[1][2] Describes the synthesis and properties of methyl 2-cyano-3-methylbenzoate. Link
-
PubChem. 2-Amino-3-methylbenzoic acid (Precursor).[1][2][3] CID 78101.[1][2] National Library of Medicine.[1] Link
-
BenchChem. Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (Technical Guide on related Sandmeyer cyanation protocols). Link
-
MDPI. Three-Component Reactions of 3-Arylidene-3H-Indolium Salts. Molecules 2021, 26(9), 2402. (Discusses reactivity of indole/cyano scaffolds). Link
